N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This tetrahydropyrimidine derivative features a 1,2,3,4-tetrahydropyrimidine core substituted with a 3-chloro-4-methylphenyl group at the N1 position, a p-tolyl (4-methylphenyl) group at the C4 position, and a 2-oxo moiety at C2. Synthesis typically involves cyclocondensation of substituted aldehydes, β-ketoamides, and urea/thiourea under acidic or solvent-mediated conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-11-4-7-14(8-5-11)18-17(13(3)22-20(26)24-18)19(25)23-15-9-6-12(2)16(21)10-15/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKDKDKCJGOQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 capsid protein . This protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral drug development.
Mode of Action
The compound acts as an inhibitor of HIV-1 capsid protein assembly . By binding to the capsid protein, it prevents the assembly of the protein into a functional viral capsid. This disrupts the maturation process of the virus, thereby inhibiting its ability to infect new cells.
Biochemical Pathways
The inhibition of HIV-1 capsid protein assembly affects the HIV life cycle . The HIV-1 virus relies on the assembly of the capsid protein to form a protective shell around its genetic material. By preventing this assembly, the compound disrupts the formation of new virus particles.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 replication . By preventing the assembly of the capsid protein, the compound stops the formation of new virus particles, thereby reducing the viral load and slowing the progression of the disease.
Biological Activity
N-(3-chloro-4-methylphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of the chloro and methyl groups on the phenyl rings is significant for its pharmacological properties.
Structural Formula
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrimidine derivatives, including those similar to our compound. The Biginelli reaction has been utilized to synthesize compounds with significant antibacterial properties against several bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.2 μg/mL |
| Compound B | Escherichia coli | 0.58 μg/mL |
| Compound C | Pseudomonas aeruginosa | 1.10 μg/mL |
The MIC values indicate that certain derivatives exhibit potent antibacterial effects, suggesting that modifications to the tetrahydropyrimidine structure can enhance biological activity against specific pathogens .
The mechanism by which tetrahydropyrimidines exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes. This is consistent with findings that show inhibition of key enzymes in bacterial metabolism.
Case Studies
- Study on Antibacterial Activity : A study evaluated the efficacy of various tetrahydropyrimidine derivatives against common bacterial pathogens. The results demonstrated that compounds with specific substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity Assessment : Another investigation focused on antifungal properties, where certain derivatives were tested against Candida albicans and Aspergillus niger. The findings indicated moderate antifungal activity, with MIC values ranging from 32 to 128 μg/mL .
Pharmacological Potential
Given the promising antimicrobial activities observed in related compounds, this compound may have potential applications in treating infections caused by resistant bacterial strains. Further research into its pharmacokinetics and toxicity profiles is essential for assessing its viability as a therapeutic agent.
Future Directions
Research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in living organisms.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Trends :
- Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points and polarity but reduce membrane permeability .
- Thioxo (S) analogs generally exhibit higher thermal stability than oxo (O) derivatives due to stronger C–S bonds .
- Para-substituted aryl groups (e.g., p-tolyl) enhance planarity, favoring π-π stacking in crystal structures .
Spectral and Structural Comparisons
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch at ~1680–1700 cm⁻¹ (carboxamide) and ~1700 cm⁻¹ (2-oxo group), similar to ethyl 6-methyl-2-oxo derivatives .
- Thioxo Analogs : Show C=S stretches at ~1250–1300 cm⁻¹, absent in the target compound .
NMR Data:
- ¹H NMR : The p-tolyl group in the target compound would display a singlet at ~2.35 ppm for the methyl group, consistent with analogs in .
- ¹³C NMR : The C4-p-tolyl carbon resonates at ~140 ppm, while the 3-chloro-4-methylphenyl group shows signals at ~130–135 ppm (aromatic carbons) .
Crystal Structure:
Preparation Methods
Reaction Components
- Aldehyde component : 4-(p-Tolyl)benzaldehyde
- β-Ketoamide : N-(3-Chloro-4-methylphenyl)-3-oxobutanamide
- Urea/Thiourea : Urea for oxygenated pyrimidine ring formation
Optimized Protocol
- Combine equimolar quantities of aldehyde (1.0 eq), β-ketoamide (1.0 eq), and urea (1.5 eq) in ethanol
- Add concentrated HCl (0.5 mL per 10 g substrate) as catalyst
- Reflux at 80°C for 8–10 hours under nitrogen atmosphere
- Cool to room temperature, isolate precipitate via vacuum filtration
- Recrystallize from ethanol/water (3:1 v/v)
Key Parameters :
- Yield: 63–68% after purification
- Reaction monitoring: TLC (Rf = 0.42 in ethyl acetate/hexanes 1:2)
- Purity: >95% by HPLC (C18 column, acetonitrile/water gradient)
One-Pot Sequential Amination-Cyclization
Recent advances demonstrate the viability of one-pot methods combining amide formation and cyclization:
Stepwise Mechanism
| Step | Process | Reagents | Conditions |
|---|---|---|---|
| 1 | Carboxylic acid activation | N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) | Dichloromethane, 25°C, 2 hr |
| 2 | Amide coupling | 3-Chloro-4-methylaniline | Dropwise addition, 25°C, 4 hr |
| 3 | Cyclization | NaBH4, NaOH | 70°C, 3 hr |
Performance Metrics
- Overall yield: 72% (compared to 45% in traditional methods)
- Key advantage: Eliminates intermediate purification
- Scalability: Demonstrated at 100 g scale without yield drop
Post-Cyclization Modifications
Oxidation State Tuning
Functional Group Interconversion
| Transformation | Reagent System | Outcome |
|---|---|---|
| Carboxamide → Nitrile | POCl3, DMF (Vilsmeier conditions) | 80% conversion |
| Ketone → Alcohol | NaBH4, CeCl3·7H2O | Diastereomeric ratio 3:1 |
Comparative Analysis of Synthetic Routes
Table 1. Method Evaluation Matrix
| Parameter | Biginelli | One-Pot | Catalytic Asymmetric |
|---|---|---|---|
| Yield (%) | 63–68 | 72 | 55 (theoretical) |
| Purity (%) | 95 | 92 | 99 (enantiopure) |
| Step Count | 3 | 3 | 4 |
| Scalability | Kilogram | Multi-kilogram | Laboratory |
| Cost Index | $ | $$ | $$$$ |
Critical Challenges and Solutions
Regioselectivity Issues
Purification Difficulties
Moisture Sensitivity
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Traditional Route | Optimized Process |
|---|---|---|
| PMI | 86 | 32 |
| E-Factor | 58 | 19 |
| Energy (kJ/mol) | 4800 | 3200 |
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. Key steps include:
- Starting Materials : Aryl aldehydes (e.g., p-tolualdehyde), β-keto esters (e.g., ethyl acetoacetate), and substituted ureas or thioureas.
- Reagents/Catalysts : HCl, acetic acid, or Lewis acids (e.g., ZnCl₂) to facilitate Biginelli-like cyclocondensation .
- Solvents : Ethanol or methanol under reflux (60–80°C) for 12–24 hours .
- Purification : Recrystallization from methanol or ethanol to enhance purity.
Q. Optimization Strategies :
| Parameter | Condition Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 60–80°C | Higher yields at 80°C | |
| Catalyst (HCl) | 1–2 mol% | Excess catalyst reduces purity | |
| Reaction Time | 12–24 hours | Prolonged time improves yield |
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and bond lengths. For example, reports a triclinic crystal system with , validating the tetrahydropyrimidine ring conformation .
- NMR : -NMR identifies substituents (e.g., p-tolyl methyl at δ 2.3 ppm; NH protons at δ 9.5–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 423.12 for ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydropyrimidines?
Methodological Answer:
- Cross-Study Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, notes that anti-tubercular activity varies with substituent electronegativity .
- In Silico Modeling : Use molecular docking to assess binding affinity differences. A 2024 study linked 3-chloro substituents to enhanced kinase inhibition .
- Dose-Response Curves : Establish IC₅₀ values under standardized protocols to minimize variability .
Q. What strategies modify the tetrahydropyrimidine core to enhance target selectivity in drug development?
Methodological Answer:
- Substituent Engineering :
- Position 4 : Replace p-tolyl with electron-withdrawing groups (e.g., 4-cyanophenyl) to improve solubility and receptor interactions .
- Position 6 : Introduce methyl groups to stabilize the chair conformation, enhancing metabolic stability .
- Prodrug Design : Esterify the carboxamide group (e.g., ethyl ester derivatives) to improve bioavailability .
Q. Case Study :
| Modification | Biological Outcome | Source |
|---|---|---|
| 4-(4-Cyanophenyl) | 3x higher COX-2 inhibition | |
| 6-Methyl + 2-thioxo | Enhanced antibacterial EC₅₀ |
Q. How can reaction byproducts be minimized during large-scale synthesis?
Methodological Answer:
- Stepwise Monitoring : Use TLC or HPLC to detect intermediates (e.g., enamine formation at 4 hours) .
- Byproduct Mitigation :
- Oxazolone Formation : Reduce acetic anhydride concentration to prevent cyclization side reactions .
- Column Chromatography : Separate unreacted aldehydes using silica gel (hexane:ethyl acetate, 7:3) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
